molecular formula C18H18N4O B5434927 N-[5-methyl-1-[(3-methylphenyl)methyl]pyrazol-3-yl]pyridine-4-carboxamide

N-[5-methyl-1-[(3-methylphenyl)methyl]pyrazol-3-yl]pyridine-4-carboxamide

Cat. No.: B5434927
M. Wt: 306.4 g/mol
InChI Key: DZJXDUNJFXGPJJ-UHFFFAOYSA-N
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Description

N-[5-methyl-1-[(3-methylphenyl)methyl]pyrazol-3-yl]pyridine-4-carboxamide is a compound that belongs to the class of pyrazole derivatives. Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities

Preparation Methods

The synthesis of N-[5-methyl-1-[(3-methylphenyl)methyl]pyrazol-3-yl]pyridine-4-carboxamide typically involves the reaction of 3-methylphenylmethylpyrazole with pyridine-4-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent, such as ethanol, and may require refluxing for several hours . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

N-[5-methyl-1-[(3-methylphenyl)methyl]pyrazol-3-yl]pyridine-4-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[5-methyl-1-[(3-methylphenyl)methyl]pyrazol-3-yl]pyridine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-methyl-1-[(3-methylphenyl)methyl]pyrazol-3-yl]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in antileishmanial activity, the compound may inhibit key enzymes or disrupt cellular processes in the parasite . Molecular docking studies have shown that the compound fits well into the active site of target enzymes, leading to its biological effects .

Comparison with Similar Compounds

N-[5-methyl-1-[(3-methylphenyl)methyl]pyrazol-3-yl]pyridine-4-carboxamide can be compared with other pyrazole derivatives, such as hydrazine-coupled pyrazoles and indole derivatives . While these compounds share some pharmacological properties, this compound is unique in its specific structure and the resulting biological activities. Similar compounds include:

This compound’s uniqueness lies in its specific molecular interactions and the resulting pharmacological effects, making it a valuable subject for further research and development.

Properties

IUPAC Name

N-[5-methyl-1-[(3-methylphenyl)methyl]pyrazol-3-yl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O/c1-13-4-3-5-15(10-13)12-22-14(2)11-17(21-22)20-18(23)16-6-8-19-9-7-16/h3-11H,12H2,1-2H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZJXDUNJFXGPJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C(=CC(=N2)NC(=O)C3=CC=NC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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